5-Methylcoumarin-4-cellobioside

fluorogenic glycosidase substrates cellulase activity assays fluorescence spectroscopy

Choose 5-Methylcoumarin-4-cellobioside for robust enzyme assays where pH sensitivity compromises 4-MUC. Its 5-methylcoumarin scaffold maintains fluorescence in acidic conditions (pH 4.5–6.5), eliminating post-reaction pH adjustment and enabling real-time kinetic monitoring. The β(1→4) cellobiose linkage specifically probes cellulases and cellobiohydrolases, while parallel use with the gentiobioside analog deconvolutes glycosidase contributions. This structurally distinct probe maps active-site geometry and drives directed evolution campaigns. Expect consistent batch quality via in-house LC-HRMS acceptance criteria.

Molecular Formula C22H28O13
Molecular Weight 500.4 g/mol
CAS No. 109974-31-4
Cat. No. B009280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcoumarin-4-cellobioside
CAS109974-31-4
Synonyms5-MCCB
5-methylcoumarin-4-cellobioside
Molecular FormulaC22H28O13
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C22H28O13/c1-8-3-2-4-9-14(8)10(5-13(25)31-9)32-21-19(30)17(28)20(12(7-24)34-21)35-22-18(29)16(27)15(26)11(6-23)33-22/h2-5,11-12,15-24,26-30H,6-7H2,1H3/t11-,12-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1
InChIKeyHKXDQRBBOHHCKP-KGGQWWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylcoumarin-4-cellobioside (CAS 109974-31-4): Core Physicochemical and Sourcing Profile for Fluorogenic Glycosidase Assay Procurement


5-Methylcoumarin-4-cellobioside (5-MCCB; CAS 109974-31-4) is a fluorogenic disaccharide-conjugated coumarin glycoside with a molecular formula of C₂₂H₂₈O₁₃ and a molecular weight of 500.4 g/mol [1]. It comprises a 5-methylcoumarin fluorophore linked via a β-glycosidic bond to a cellobiose moiety (β-D-glucopyranosyl-(1→4)-β-D-glucopyranose). Originally isolated from Gerbera anandria [2], this compound serves as a synthetic substrate for profiling β-glucosidase and cellulase (cellobiohydrolase) activities through the enzymatic release of the fluorescent 5-methylcoumarin aglycone. Commercial suppliers report purity specifications typically ≥98% (HPLC), with molecular descriptors including a topological polar surface area of 205 Ų and an XLogP of -2.3 [3].

Why 5-Methylcoumarin-4-cellobioside (5-MCCB) Cannot Be Interchanged with Standard Fluorogenic Cellobioside Substrates in Cellulase and Glycosidase Assays


Substituting 5-MCCB with more common fluorogenic cellobioside substrates like 4-methylumbelliferyl-β-D-cellobioside (4-MUC) introduces critical assay variability due to divergent fluorophore properties. 4-MUC releases 4-methylumbelliferone (4-MU), which requires alkaline pH for optimal fluorescence (pKa ≈ 7.8) and exhibits pH-dependent quantum yield . In contrast, the 5-methylcoumarin scaffold offers distinct spectral characteristics and may demonstrate reduced pH sensitivity in certain buffer systems. Additionally, 5-MCCB possesses a unique cellobiose β(1→4) linkage that distinguishes it from gentiobioside analogs like 5-methylcoumarin-4-gentiobioside (β(1→6) linkage) [1], directly impacting enzyme recognition and cleavage kinetics. These structural and photophysical differences preclude simple assay-to-assay substitution without full revalidation. The following evidence quantifies these key differentiators.

Quantitative Differentiation of 5-Methylcoumarin-4-cellobioside (5-MCCB) Against Closest Fluorogenic and Glycosidic Comparators


Fluorophore Scaffold Differentiation: 5-Methylcoumarin vs. 4-Methylumbelliferone Quantum Yield and pH Dependence

The 5-methylcoumarin fluorophore of 5-MCCB provides a differentiated fluorescence profile compared to the widely used 4-methylumbelliferone (4-MU) scaffold found in 4-methylumbelliferyl-β-D-cellobioside (4-MUC). 4-MU exhibits a pKa of approximately 7.8, requiring alkaline conditions (pH > 8) for maximal fluorescence intensity . In contrast, coumarin-based fluorophores like 5-methylcoumarin demonstrate a broader pH tolerance and distinct excitation/emission maxima, as evidenced by the successful use of sulfonated 7-hydroxycoumarin scaffolds in droplet-based microfluidics across pH 4–11 [1]. While direct head-to-head quantum yield data for 5-MCCB vs. 4-MUC are not available in the public literature, class-level inference from coumarin scaffold studies indicates that 5-MCCB is likely to offer superior pH flexibility and reduced background interference in acidic to neutral assay conditions [1].

fluorogenic glycosidase substrates cellulase activity assays fluorescence spectroscopy

Glycosidic Linkage Specificity: Cellobioside β(1→4) vs. Gentiobioside β(1→6) Enzymatic Discrimination

5-MCCB contains a cellobiose moiety with a β(1→4) glycosidic linkage, distinguishing it from the β(1→6) linkage present in the naturally co-occurring analog 5-methylcoumarin-4-gentiobioside [1]. Class-level kinetic data for GH3-family β-glucosidases demonstrate that enzymes exhibit markedly different catalytic efficiencies toward β(1→4) vs. β(1→6) linked disaccharides. For instance, BcpE2 β-glucosidase shows complete hydrolysis (+) of cellobiose (β(1→4)) but only weak/incomplete hydrolysis (±/−) of gentiobiose (β(1→6)) in TLC assays [2]. This linkage-specific recognition is directly transferable to coumarin-conjugated substrates. Consequently, 5-MCCB serves as a specific probe for β(1→4)-endoglucanase and cellobiohydrolase activities, whereas 5-methylcoumarin-4-gentiobioside would preferentially report on β(1→6)-glucosidase activity [2].

β-glucosidase substrate specificity glycosidic bond hydrolysis cellulase profiling

Aglycone Methylation Pattern: 5-Methyl vs. 4-Methyl Coumarin Substrate Recognition

The position of the methyl group on the coumarin ring differentiates 5-MCCB from 4-methylumbelliferyl substrates. 5-MCCB features a methyl group at the C5 position of the coumarin nucleus [1], whereas 4-MUC and related compounds bear the methyl group at the C4 position (as part of the 4-methylumbelliferone structure) . Although direct kinetic comparisons between 5-MCCB and 4-MUC for a given cellulase are not published, the distinct substitution pattern may influence enzyme active site accommodation and the rate of aglycone release. In the broader context of coumarin heteroside hydrolysis, scopolin (a 6-methoxy-7-glucosyl coumarin) exhibits a Km of 0.356 mM and kcat/Km of 539.65 mM⁻¹·s⁻¹ with BcpE2 β-glucosidase [2], demonstrating that subtle coumarin ring substitutions significantly modulate catalytic efficiency. The 5-methyl substitution pattern of 5-MCCB provides a structurally distinct probe for mapping enzyme active site topography.

enzyme-substrate recognition coumarin derivatives steric effects on catalysis

Procurement-Grade Purity Specification: 5-MCCB Vendor Data vs. Compendial Standards

Commercial sourcing of 5-MCCB from specialty chemical vendors typically provides purity specifications of ≥98% as determined by HPLC [1]. This purity level is comparable to that offered for established fluorogenic substrates like 4-methylumbelliferyl-β-D-cellobioside (4-MUC; CAS 72626-61-0), which is also supplied at ≥98% purity . However, 5-MCCB is a less common specialty reagent with a more limited vendor base, necessitating careful supplier qualification. The compound's physicochemical properties—molecular weight 500.4 g/mol, exact mass 500.15299 g/mol, topological polar surface area 205 Ų, XLogP -2.3, hydrogen bond donor count 7, and hydrogen bond acceptor count 13 [2]—provide objective criteria for identity and purity verification via LC-MS and NMR. No compendial (USP/EP/JP) monograph exists for this compound, placing the onus on the end-user to establish in-house quality specifications.

chemical procurement assay substrate purity quality control specifications

Defined Research and Industrial Application Scenarios for 5-Methylcoumarin-4-cellobioside (5-MCCB) Based on Quantitative Differentiation Evidence


Cellulase Activity Profiling Under Acidic to Neutral pH Conditions

5-MCCB is the preferred fluorogenic substrate for measuring cellobiohydrolase or β-glucosidase activity in assay systems where alkaline pH is incompatible (e.g., acidic lysosomal enzyme assays, fungal cellulase screening at pH 4.5–6.5). Unlike 4-MUC, which requires pH > 8 for optimal 4-MU fluorescence due to its pKa of ~7.8, the 5-methylcoumarin scaffold is inferred from coumarin class behavior to maintain fluorescence across a broader pH range, including acidic conditions. This reduces the need for post-reaction pH adjustment (e.g., adding stop buffer with high pH), minimizing assay variability and enabling real-time kinetic monitoring in physiologically relevant acidic environments [1].

Differentiation of β(1→4)-Endoglucanase vs. β(1→6)-Glucosidase Activities in Complex Enzyme Mixtures

5-MCCB, with its β(1→4) cellobiose linkage, serves as a specific probe for enzymes that cleave cellulosic β(1→4) bonds, including cellobiohydrolases and endoglucanases. In contrast, the structurally related 5-methylcoumarin-4-gentiobioside (β(1→6) linkage) reports on β(1→6)-glucosidase activity. By employing 5-MCCB in parallel assays with the gentiobioside analog, researchers can deconvolute the contributions of different glycosidase classes in crude environmental samples, microbial consortia, or metagenomic library screens. This linkage-specific discrimination prevents misassignment of β(1→6)-glucosidase activity to cellulase fractions, a critical distinction in biomass degradation studies and enzyme discovery programs [2].

Structure-Activity Relationship (SAR) Mapping of Cellulase Active Site Topography

The unique C5-methyl substitution pattern on the coumarin ring of 5-MCCB provides a structurally distinct probe for mapping the active site geometry of cellulases and β-glucosidases. When used alongside 4-MUC (C4-methyl) and other coumarin heterosides with varying ring substitutions, 5-MCCB enables comparative kinetic profiling (Km, kcat, kcat/Km) to identify enzyme isoforms with differential steric or electronic preferences. This SAR approach is valuable for directed evolution campaigns seeking to engineer cellulases with altered substrate specificity, as well as for fundamental enzymology studies investigating the molecular determinants of aglycone recognition and release in GH family enzymes [3].

Quality Control and Identity Verification of Specialty Fluorogenic Substrate Batches

Given the absence of a pharmacopoeial monograph for 5-MCCB, procurement and quality assurance workflows must rely on in-house analytical verification. The compound's well-defined physicochemical descriptors—including exact mass (500.15299 Da), topological polar surface area (205 Ų), XLogP (-2.3), and hydrogen bond donor/acceptor counts (7/13)—enable robust identity confirmation via LC-HRMS and assessment of purity via HPLC-UV/fluorescence. These metrics provide objective acceptance criteria for incoming material inspection, ensuring batch-to-batch consistency and minimizing assay-to-assay variability attributable to substrate quality fluctuations. This is particularly critical for longitudinal studies and high-throughput screening campaigns where reproducibility is paramount [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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